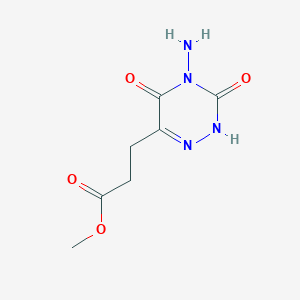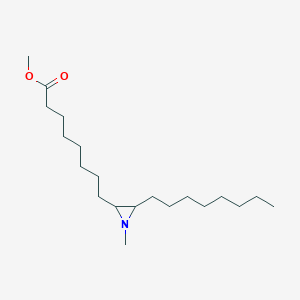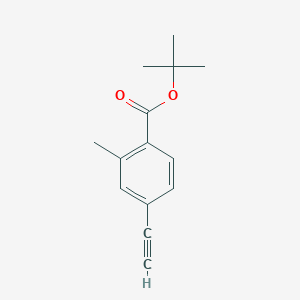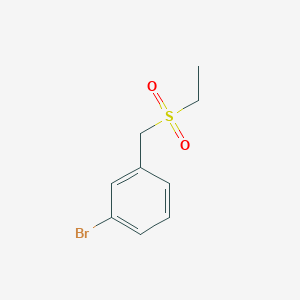![molecular formula C21H38N2O4 B12067094 Di-tert-butyl 1,9-diazaspiro[6.6]tridecane-1,9-dicarboxylate](/img/structure/B12067094.png)
Di-tert-butyl 1,9-diazaspiro[6.6]tridecane-1,9-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-butyl 1,9-diazaspiro[6.6]tridecane-1,9-dicarboxylate is a heterocyclic compound with the molecular formula C21H38N2O4 and a molecular weight of 382.54 g/mol . This compound is primarily used in research and development within the field of chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl 1,9-diazaspiro[6.6]tridecane-1,9-dicarboxylate typically involves the reaction of tert-butylamine with a suitable diacid chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl 1,9-diazaspiro[6.6]tridecane-1,9-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the tert-butyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Di-tert-butyl 1,9-diazaspiro[6.6]tridecane-1,9-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of Di-tert-butyl 1,9-diazaspiro[6.6]tridecane-1,9-dicarboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or proteins, thereby influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Di-tert-butyl 1,9-diazaspiro[5.5]undecane-1,9-dicarboxylate
- Di-tert-butyl 1,9-diazaspiro[7.7]pentadecane-1,9-dicarboxylate
Uniqueness
Di-tert-butyl 1,9-diazaspiro[6.6]tridecane-1,9-dicarboxylate is unique due to its specific ring size and the presence of two tert-butyl groups. This structure imparts distinct chemical and physical properties, making it valuable for specific research applications .
Properties
Molecular Formula |
C21H38N2O4 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
ditert-butyl 1,9-diazaspiro[6.6]tridecane-1,9-dicarboxylate |
InChI |
InChI=1S/C21H38N2O4/c1-19(2,3)26-17(24)22-14-11-9-13-21(16-22)12-8-7-10-15-23(21)18(25)27-20(4,5)6/h7-16H2,1-6H3 |
InChI Key |
RYDZNAQWNLXHMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC2(C1)CCCCCN2C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Sodium;2-[4-(10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate](/img/structure/B12067020.png)







![4-[4-(3-Trifluoromethyl-phenyl)-[1,2,3]triazol-1-yl]-benzoic acid](/img/structure/B12067049.png)




